Eglin c (42-45)-methyl ester hydrochloride is a synthetic derivative of the naturally occurring protein Eglin c, known for its potent inhibitory effects on serine proteases, particularly those involved in inflammatory responses. This compound is classified as a nonapeptide and is primarily utilized in biochemical research to study protease inhibition and its implications in various physiological processes.
Eglin c is derived from the venom of the leech Echinohynchus and has been extensively studied for its biological activities. The methyl ester form enhances its stability and bioavailability, making it suitable for laboratory applications. The hydrochloride salt form is often used to improve solubility in aqueous solutions, facilitating its use in various experiments.
The synthesis of Eglin c (42-45)-methyl ester hydrochloride can be achieved through various methods, with one notable approach involving the esterification of the corresponding amino acids using trimethylchlorosilane and methanol. This method is advantageous due to its mild reaction conditions and high yields.
The molecular structure of Eglin c (42-45)-methyl ester hydrochloride consists of a nonapeptide chain with specific amino acid sequences that confer its biological activity. The methyl ester modification at the carboxyl terminal enhances lipophilicity, which can influence its interaction with target enzymes.
Eglin c (42-45)-methyl ester hydrochloride primarily undergoes hydrolysis in biological systems, reverting to the parent peptide and releasing methanol. This reaction is significant for its role in modulating protease activity.
Eglin c (42-45)-methyl ester hydrochloride functions primarily as a serine protease inhibitor by binding to the active site of target enzymes such as cathepsin G. This binding prevents substrate access, thereby inhibiting enzymatic activity.
Eglin c (42-45)-methyl ester hydrochloride has several scientific uses:
This compound serves as a valuable tool for researchers exploring the intricate roles of serine proteases in health and disease, providing insights that could lead to novel therapeutic strategies.
The molecular architecture of eglin c (42-45)-methyl ester·HCl (C₂₁H₃₈N₄O₆·HCl, MW: 479.01 g/mol) comprises the 42-45 amino acid sequence of native eglin c—Proline-Valine-Threonine-Leucine—with a key methyl esterification at the C-terminal leucine carboxyl group [1]. This modification reduces the peptide’s polarity, improving membrane permeability while retaining its core biological activity. The hydrochloride salt form ensures solubility in aqueous buffers, facilitating in vitro applications [4].
Native eglin c’s inhibitory power stems from its rigid, disulfide bridge-free reactive loop, stabilized by intramolecular salt bridges and hydrogen bonds. Although this tetrapeptide fragment lacks the full stabilizing network, it preserves the P1 (Thr44) and P1' (Leu45) residues critical for docking into protease active sites. The Thr44 side chain occupies the S1 pocket of chymotrypsin-like enzymes, while the methylated leucine terminus modulates binding affinity [5] [6].
Table 1: Structural Attributes of Eglin c (42-45)-Methyl Ester·HCl
Property | Specification |
---|---|
Amino Acid Sequence | H-Pro-Val-Thr-Leu-OMe |
Molecular Formula | C₂₁H₃₈N₄O₆·HCl |
Molecular Weight | 479.01 g/mol |
Modifications | C-terminal methyl ester, hydrochloride salt |
Storage Conditions | ≤ -10°C |
Functional studies confirm its role as a substrate-analog inhibitor for serine proteases. While shorter than the full eglin c protein, this fragment competitively binds to chymotrypsin and elastase active sites, acting as a minimal recognition motif for inhibitor design [4] [6].
Eglin c was first characterized in the 1980s from leech extracts, noted for its extraordinary affinity for neutrophil elastase and cathepsin G. By the early 1990s, systematic proteolysis studies mapped its reactive site to the Leu45-Asp46 scissile bond, leading to synthetic efforts to produce active subfragments [5] [9]. The 42-45 sequence emerged as the smallest unit retaining measurable inhibitory activity, while the methyl ester variant (developed ~1992–1993) addressed stability limitations of free C-terminal peptides [4].
Seminal X-ray crystallography work in 1993 revealed that hydrolysis of the scissile bond in full-length eglin c triggered conformational reorganization of the reactive loop. This finding underscored the mechanistic role of residues 42–45 in maintaining inhibitory competence post-cleavage, validating targeted studies of this sequence [5]. Synthetic accessibility later enabled large-scale production for research, with catalog availability noted by the late 1990s. Current applications leverage its specificity to probe chymotrypsin isoform interactions, particularly the unexpectedly weak inhibition of human chymotrypsin-like enzyme (CTRL) due to S1 pocket variations [6].
As a mechanistic tool, eglin c (42-45)-methyl ester·HCl provides insights into serine protease inhibition kinetics and allosteric regulation. It binds chymotrypsin-like enzymes via a canonical lock-and-key mechanism, where Thr44 (P1) anchors into the S1 specificity pocket. Notably, its inhibitory strength varies dramatically across chymotrypsin isoforms due to subtle structural differences:
Table 2: Inhibition Profiles of Chymotrypsin Isoforms by Eglin c
Protease | Dissociation Constant (KD) | Inhibition Strength vs. bCTRA |
---|---|---|
Bovine chymotrypsin A (bCTRA) | 1–30 pM | Reference (100%) |
Human CTRB2 | 1–30 pM | Equivalent |
Human CTRB1 | 1–30 pM | Equivalent |
Human CTRL | ~100 nM | 10,000-fold weaker |
Molecular dynamics simulations attribute CTRL’s resistance to residues 192 and 218 (chymotrypsin numbering), which alter the S1 pocket’s topology and reduce Thr44 binding stability [6]. This selectivity underscores the fragment’s utility in mapping protease active-site architectures.
Beyond chymotrypsins, the peptide modulates inflammatory pathways by inhibiting cathepsin G and elastase, enzymes that degrade extracellular matrix proteins and amplify neutrophil recruitment. In drug delivery research, its incorporation into nanoformulations improves targeting to inflamed tissues, leveraging its natural affinity for overactive proteases [1] [4]. Current applications span:
Table 3: Key Compound Identifiers
Identifier Type | Value |
---|---|
CAS Registry Number | 133463-25-9 |
MDL Number | MFCD00236970 |
PubChem CID | 155886205 |
Synonymous Chemical Names | H-Pro-Val-Thr-Leu-OMe·HCl; Eglin c (42-45)-methyl ester·HCl |
The peptide’s enduring value lies in its capacity to dissect fundamental protease mechanisms while inspiring designs of isoform-selective inhibitors—a cornerstone of targeted therapeutic development [1] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: